Isopropyl(methylidyne)azanium
Description
Based on its nomenclature, it likely consists of an azanium ion (NH₃⁺) substituted with an isopropyl group and a methylidyne (≡CH) moiety. Such compounds often exhibit reactivity due to their charged nitrogen center and could serve as intermediates in organic synthesis.
Properties
Molecular Formula |
C4H8N+ |
|---|---|
Molecular Weight |
70.11 g/mol |
IUPAC Name |
methylidyne(propan-2-yl)azanium |
InChI |
InChI=1S/C4H8N/c1-4(2)5-3/h3-4H,1-2H3/q+1 |
InChI Key |
BAOOTMSPKFCOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl(methylidyne)azanium can be synthesized through several methods. One common approach involves the reaction of isopropylamine with methyl iodide under basic conditions. The reaction proceeds as follows:
(CH3
Comparison with Similar Compounds
Comparison with Similar Compounds
For context, comparisons could hypothetically involve:
(a) Ammonium Derivatives
Compounds like trimethylammonium or benzylammonium salts are common in organic chemistry. These are typically stabilized by alkyl or aryl groups and used as phase-transfer catalysts or ionic liquids. No kinetic or thermodynamic data are available for comparison.
(b) Pharmaceutical Analogs
discusses tizanidine-related compounds (e.g., tizanidine A, B, C), which are nitrogen-containing pharmaceuticals. While these share a heterocyclic backbone, their structural dissimilarity to isopropyl(methylidyne)azanium precludes meaningful comparison .
(c) Pesticides
lists pesticides such as cloethocarb and triasulfuron , which contain carbamate or sulfonylurea groups. These differ significantly in reactivity and application from azanium species .
Critical Analysis of Evidence Limitations
- Synthesis and Characterization : details enzyme inhibition assays and molecular docking but lacks data on azanium synthesis .
- Safety and Regulation : focuses on diazepam’s risk profile, which is unrelated to the target compound .
Recommendations for Future Research
To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or literature on:
- Quaternary Ammonium Salts : Investigate stability, solubility, and catalytic properties.
- Reactive Intermediates : Study methylidyne-substituted azanium ions in carbocation or nitrene reactions.
- Spectroscopic Data : Obtain NMR or IR spectra for structural validation.
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